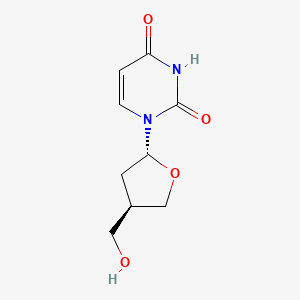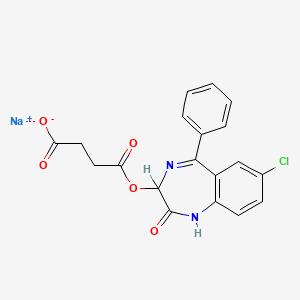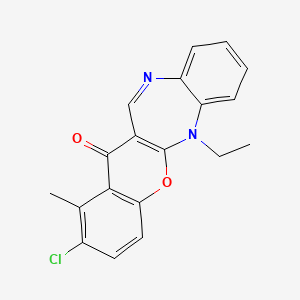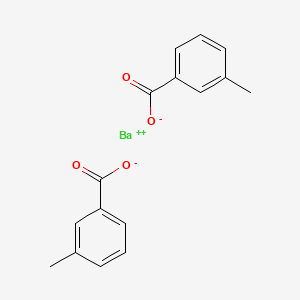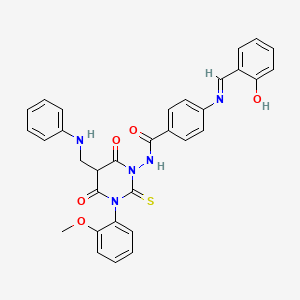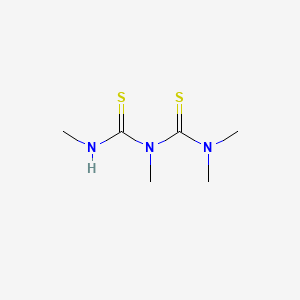
Tetramethyldithiobiuret
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5-Tetramethyldithiobiuret is an organosulfur compound with the molecular formula C6H14N2S2 It is characterized by the presence of two thiocarbonyl groups (C=S) and two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyldithiobiuret can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of methyl isocyanate. The reaction typically proceeds as follows:
-
Reaction of Dimethylamine with Carbon Disulfide
Reagents: Dimethylamine (CH3)2NH and Carbon disulfide (CS2)
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature of around 0-5°C.
Product: Dimethylammonium dithiocarbamate (CH3)2NCS2H
-
Addition of Methyl Isocyanate
Reagents: Dimethylammonium dithiocarbamate and Methyl isocyanate (CH3NCO)
Conditions: The reaction is conducted at room temperature, and the product is purified through recrystallization.
Product: 1,1,5,5-Tetramethyldithiobiuret
Industrial Production Methods
Industrial production of 1,1,5,5-Tetramethyldithiobiuret follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetramethyldithiobiuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.
Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted under an inert atmosphere at low temperatures.
Substitution: Alkylating agents such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides (R2S=O) or sulfones (R2S=O2)
Reduction: Thiols (RSH)
Substitution: Various alkyl or aryl derivatives of 1,1,5,5-Tetramethyldithiobiuret
Scientific Research Applications
1,1,5,5-Tetramethyldithiobiuret has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and cadmium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting thiol-containing biomolecules.
Industry: It is used in the synthesis of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetramethyldithiobiuret involves its interaction with thiol groups in proteins and enzymes. The thiocarbonyl groups in the compound can form covalent bonds with the thiol groups, leading to the inhibition or modification of the enzyme’s activity. This interaction can affect various molecular pathways and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1,1,5,5-Tetramethyldithiobiuret can be compared with other dithiobiuret compounds, such as:
1,1,3,3-Tetramethyldithiobiuret: Similar structure but with different substitution patterns on the nitrogen atoms.
1,1,5,5-Tetramethyl-2-thiobiuret: Contains only one thiocarbonyl group, leading to different chemical properties and reactivity.
1,1,5,5-Tetramethyl-3-dimethylaminodithiobiuret: Contains an additional dimethylamino group, which can influence its reactivity and applications.
The uniqueness of 1,1,5,5-Tetramethyldithiobiuret lies in its specific substitution pattern and the presence of two thiocarbonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
32486-31-0 |
|---|---|
Molecular Formula |
C6H13N3S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(methylcarbamothioyl)thiourea |
InChI |
InChI=1S/C6H13N3S2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
InChI Key |
ITJCQBIWJLTMDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(C)C(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


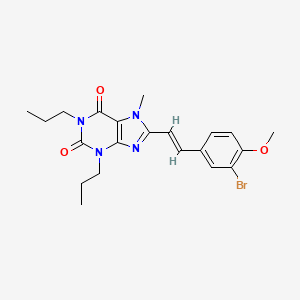
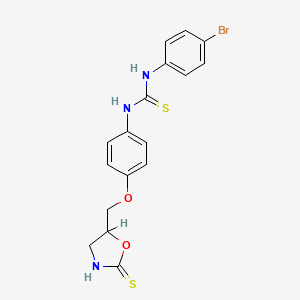
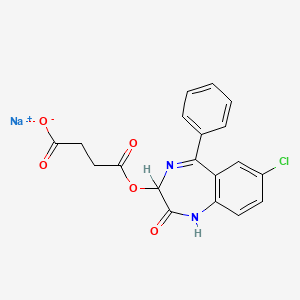
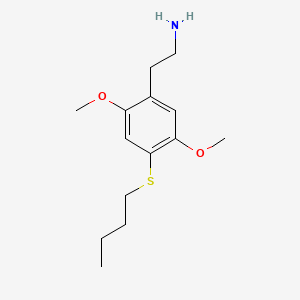

![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
